Tert-butyl pent-1-yn-3-ylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is well-documented . For instance, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group, which influences the physical and chemical properties of the compound. For example, the tert-butyl group has been shown to affect the acidity and C-H bond dissociation energy in 3-tert-butylbicyclo[1.1.1]pentane, indicating a strong tertiary C-H bond.
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in various chemical reactions . They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The tert-butyl group’s influence is also seen in the organogelation of π-gelators, which can lead to the development of efficient chemosensors .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the presence of the tert-butyl group. For example, the tert-butyl group has been shown to affect the acidity and C-H bond dissociation energy in 3-tert-butylbicyclo[1.1.1]pentane, indicating a strong tertiary C-H bond.
Scientific Research Applications
Process Development and Synthesis
A study by Li et al. (2012) details the scalable synthesis of an intermediate used in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, showcasing the application of tert-butyl pent-1-yn-3-ylcarbamate derivatives in medicinal chemistry. The synthesis involves a modified Kulinkovich–Szymoniak cyclopropanation, demonstrating the compound's utility in complex organic syntheses (Wenjie Li et al., 2012).
Material Science Applications
Research by Saxena et al. (2006) on epoxy-tert-butyl poly(cyanoarylene ether) blends highlights the material's phase morphology, fracture toughness, and mechanical properties. This study illustrates the impact of tert-butyl derivatives on enhancing the physical properties of polymers, contributing to advancements in materials science (A. Saxena et al., 2006).
Structural Characterization
Aouine et al. (2016) characterized the structure of a tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments. This work demonstrates the application of tert-butyl derivatives in analytical chemistry, specifically in the elucidation of complex molecular structures (Younas Aouine et al., 2016).
Mechanism of Action
Target of Action
Similar compounds are often used as protecting groups for amines in organic chemistry .
Mode of Action
Tert-butyl pent-1-yn-3-ylcarbamate is likely to function as a protecting group for amines . The compound can protect an amino group by converting it into a carbamate . This protection allows for transformations of other functional groups without interference from the amine group .
Biochemical Pathways
The compound’s role as a protecting group suggests that it may be involved in various biochemical pathways where amines need to be protected during chemical reactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which the compound is used. As a protecting group for amines, the compound would prevent the amino group from participating in chemical reactions, thereby allowing other functional groups to undergo transformations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the removal of the protecting group is typically achieved with a strong acid such as trifluoroacetic acid . Therefore, the pH of the environment could potentially influence the action of the compound .
Safety and Hazards
Future Directions
The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . New donor building blocks, i.e., triarylamino derivatives, are of great interest for the production of organic photovoltaic materials . This suggests that “Tert-butyl pent-1-yn-3-ylcarbamate” and similar compounds could have significant applications in the future.
Properties
IUPAC Name |
tert-butyl N-pent-1-yn-3-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-6-8(7-2)11-9(12)13-10(3,4)5/h1,8H,7H2,2-5H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTXZJOEDUPLAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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